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Compound Name:
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dinucleotide

Cat. No.: B163227 Get Quote

Abstract: 3-Acetylpyridine adenine dinucleotide (3-APAD) is a synthetic analog of the

ubiquitous coenzyme nicotinamide adenine dinucleotide (NAD+). By replacing the

nicotinamide's carboxamide group with an acetyl group, 3-APAD exhibits a higher standard

redox potential than its natural counterpart. This property makes it an invaluable tool in

biochemistry and drug development, particularly for driving enzymatic reactions that have

unfavorable equilibria with NAD+. This guide provides an in-depth overview of the structure,

chemical properties, and applications of 3-APAD, complete with quantitative data and detailed

experimental protocols for its use.

Molecular Structure
3-Acetylpyridine adenine dinucleotide (3-APAD) is structurally analogous to NAD+. It

consists of an adenine nucleotide and a 3-acetylpyridine mononucleotide linked via a

pyrophosphate bridge. The core difference lies in the pyridine moiety; the carboxamide group

at the 3-position of the pyridine ring in NAD+ is replaced by a methyl ketone (acetyl) group in 3-

APAD. This seemingly minor substitution is responsible for the significant alteration of the

molecule's electrochemical properties.

The formal chemical name is adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 3-

acetyl-1-β-D-ribofuranosylpyridinium, inner salt.[1]
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3-APAD is typically supplied as a stable, lyophilized white to off-white powder.[2] It is readily

soluble in water and aqueous buffers such as PBS.[2] For long-term use, it should be stored in

a desiccated environment at -20°C, where it remains stable for at least four years.[1]

Table 1: Chemical and Physical Properties of 3-APAD
Property Value References

Chemical Formula C₂₂H₂₈N₆O₁₄P₂ [1][2]

Molecular Weight 662.44 g/mol [2][3]

CAS Number 86-08-8 [2]

Appearance
White to off-white lyophilized

powder
[3]

Solubility
Water: 50 mg/mL; PBS (pH

7.2): 10 mg/mL
[2]

Storage
Long-term: -20°C; Short-term:

4°C
[4]

Purity
≥85% or ≥90% (depending on

supplier)
[2][3]

Biochemical Properties and Applications
The primary biochemical function of 3-APAD is to act as a hydrogen-accepting coenzyme for a

wide range of oxidoreductases (dehydrogenases), analogous to NAD+.

Higher Redox Potential: The most significant biochemical property of 3-APAD is its standard

reduction potential (E°'), which is higher (less negative) than that of the NAD+/NADH couple

(-0.320 V at pH 7). The acetyl group is more electron-withdrawing than the carboxamide group,

which makes the pyridinium ring more susceptible to reduction. This higher potential allows 3-

APAD to drive the equilibrium of certain dehydrogenase reactions further toward the oxidation

of the substrate.[2] This is particularly advantageous for measuring substrates like lactate,

malate, and glutamate, where the reaction equilibrium with NAD+ strongly favors the reduced

substrate.[2]
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Enzyme Specificity: 3-APAD can effectively substitute for NAD+ in many dehydrogenase

reactions, including those catalyzed by lactate dehydrogenase, malate dehydrogenase, and

bacterial lipoamide dehydrogenase.[2] However, kinetic parameters (Kₘ, Vₘₐₓ) will differ from

those for NAD+ and must be determined for each specific enzyme system.

Spectral Properties: The oxidized (3-APAD⁺) and reduced (3-APADH) forms of the coenzyme

have distinct spectral properties that are crucial for its use in enzyme assays. The reduction of

the pyridine ring in 3-APAD⁺ leads to the formation of a new absorbance peak at a longer

wavelength, similar to the NAD+/NADH transition.

Table 2: Spectral Properties of 3-APAD and 3-APADH

Form λₘₐₓ (nm)
Molar Extinction
Coefficient (ε)
(M⁻¹cm⁻¹)

References

Oxidized (3-APAD⁺) ~260 nm ~18,000 (estimated)¹ [1][2]

Reduced (3-APADH) 363 nm 9,100 [4]

¹The molar extinction

coefficient of the

oxidized form at ~260

nm has not been

definitively reported

but is primarily due to

the adenine moiety,

which is identical to

that in NAD⁺.

Therefore, the value is

expected to be very

similar to that of NAD⁺

(ε₂₆₀ ≈ 18,000

M⁻¹cm⁻¹).

Experimental Protocols
The following are generalized protocols that should be optimized for specific experimental

conditions, including enzyme concentration, substrate concentration, pH, and temperature.
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General Protocol for a Dehydrogenase Assay using 3-
APAD⁺
This protocol describes a direct spectrophotometric assay to measure the activity of a

dehydrogenase (e.g., Lactate Dehydrogenase) by monitoring the production of 3-APADH.

1. Reagent Preparation:

Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl or glycine-NaOH) at the
optimal pH for the enzyme of interest (e.g., pH 8.5-9.5 for LDH-catalyzed lactate oxidation).
3-APAD⁺ Stock Solution: Prepare a 20 mM stock solution of 3-APAD⁺ in the assay buffer.
Store on ice.
Substrate Stock Solution: Prepare a stock solution of the substrate (e.g., 100 mM Lithium L-
Lactate) in the assay buffer.
Enzyme Solution: Prepare a dilution of the enzyme in assay buffer to a concentration that
provides a linear rate of reaction over the desired time course.

2. Assay Procedure (for a 1 mL cuvette):

To a 1 mL quartz cuvette, add the following:

850 µL of Assay Buffer
50 µL of 100 mM Substrate Solution (final concentration: 5 mM)
50 µL of 20 mM 3-APAD⁺ Solution (final concentration: 1 mM)

Mix by inverting the cuvette and place it in a spectrophotometer thermostatted to the desired
temperature (e.g., 25°C or 37°C).
Allow the mixture to equilibrate for 3-5 minutes and measure the baseline absorbance at 363
nm.
Initiate the reaction by adding 50 µL of the diluted enzyme solution.
Immediately mix by inverting and begin recording the absorbance at 363 nm for 3-5 minutes,
taking readings every 15-30 seconds.

3. Data Analysis:

Plot absorbance (A₃₆₃) versus time (minutes).
Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve
(ΔA₃₆₃/min).
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Calculate the enzyme activity using the Beer-Lambert law:

Activity (µmol/min/mL) = (ΔA₃₆₃/min) / (ε × l) × 1000
Where:
ε = 9100 M⁻¹cm⁻¹ (Molar extinction coefficient of 3-APADH at 363 nm)[4]
l = path length of the cuvette (typically 1 cm)

Protocol for Experimental Determination of Molar
Extinction Coefficient
This protocol can be used to verify the molar extinction coefficient of 3-APADH under specific

buffer conditions. It requires driving the reduction of a known amount of 3-APAD⁺ to

completion.

1. Reagents:

A high concentration of a suitable dehydrogenase (e.g., lactate dehydrogenase).
A large excess of the corresponding substrate (e.g., L-Lactate).
A precisely prepared stock solution of 3-APAD⁺ (~1 mM) in the desired assay buffer. The
concentration should be confirmed by measuring its absorbance at 260 nm and using the
estimated ε₂₆₀ of 18,000 M⁻¹cm⁻¹.

2. Procedure:

Prepare a reaction mixture in a cuvette containing the assay buffer and a known
concentration of 3-APAD⁺ (e.g., 50 µM final concentration).
Add the substrate to a final concentration that is at least 20-fold higher than its Kₘ value to
ensure the reaction goes to completion.
Measure the initial absorbance at 363 nm (A_initial).
Add a sufficient amount of enzyme to ensure the reaction completes within 10-15 minutes.
Monitor the absorbance at 363 nm until it reaches a stable plateau (A_final), indicating that
all the 3-APAD⁺ has been converted to 3-APADH.
The change in absorbance (ΔA = A_final - A_initial) corresponds to the total concentration of
3-APAD⁺ initially present.

3. Calculation:

ε = ΔA / (c × l)
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Where:
ΔA is the total change in absorbance at 363 nm.
c is the initial molar concentration of 3-APAD⁺.
l is the path length of the cuvette (1 cm).

Key Workflows and Pathways
Diagrams created with Graphviz illustrate the core biochemical roles of 3-APAD.
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Caption: Enzymatic reduction of 3-APAD⁺ coupled to substrate oxidation.
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Caption: Workflow of a coupled colorimetric assay using 3-APAD.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b163227#3-acetylpyridine-adenine-dinucleotide-
structure-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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